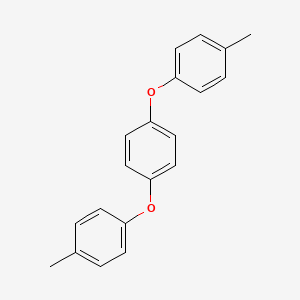
1,4-Bis(p-tolyloxy)benzene
Cat. No. B8525840
M. Wt: 290.4 g/mol
InChI Key: BZMWYTDVUYRVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04956332
Procedure details


A three-necked flask equipped with a distilling receiver and a magnetic stirrer was charged with 32.4 g (0.30 moles) of p-cresol, and 16.8 g (0.30 moles) of potassium hydroxide was added into the flask while stirring the resultant reaction mixture at a temperature of 150° C. to provide a potassium salt of p-cresol. To the resultant p-cresol potassium salt melt were gradually mixed 100 ml of toluene, and the resultant reaction mixture was subjected to azeotropic distillation to remove water from the reaction mixture. After 50 ml of toluene were distilled away, the remaining reaction mixture was mixed with a solution of 23.6 g (0.10 moles) of p-dibromobenzene dissolved in 10 ml of hot toluene, and then with a catalyst consisting of 2.0 g of anhydrous copper chloride (II), and the resultant reaction mixture was refluxed for 8 hours while stirring.
Name
p-cresol potassium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[K].[CH:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[CH:3]=1.Br[C:11]1[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=1>C1(C)C=CC=CC=1.[Cu](Cl)Cl>[C:4]1([CH3:9])[CH:5]=[CH:6][C:7]([O:8][C:11]2[CH:16]=[CH:15][C:14]([O:8][C:7]3[CH:2]=[CH:3][C:4]([CH3:9])=[CH:5][CH:6]=3)=[CH:13][CH:12]=2)=[CH:2][CH:3]=1 |f:0.1,^1:0|
|
Inputs


Step One
|
Name
|
p-cresol potassium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K].C1=CC(=CC=C1O)C
|
Step Two
|
Name
|
|
|
Quantity
|
23.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)Br
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant reaction mixture
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was subjected to azeotropic distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove water from the reaction mixture
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After 50 ml of toluene were distilled away
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the remaining reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 8 hours
|
|
Duration
|
8 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=C(C=C1)OC1=CC=C(C=C1)OC1=CC=C(C=C1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
